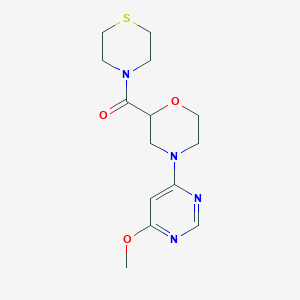![molecular formula C16H18F2N4O B12264306 4-{4-[(3,5-Difluorophenyl)methyl]piperazin-1-yl}-6-methoxypyrimidine](/img/structure/B12264306.png)
4-{4-[(3,5-Difluorophenyl)methyl]piperazin-1-yl}-6-methoxypyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{4-[(3,5-Difluorophenyl)methyl]piperazin-1-yl}-6-methoxypyrimidine is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a 3,5-difluorophenylmethyl group and a methoxypyrimidine moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(3,5-Difluorophenyl)methyl]piperazin-1-yl}-6-methoxypyrimidine typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the reaction of 3,5-difluorobenzyl chloride with piperazine to form the intermediate 4-(3,5-difluorobenzyl)piperazine. This intermediate is then reacted with 6-methoxypyrimidine under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This can include the use of specific solvents, catalysts, and temperature control to ensure efficient synthesis. The final product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{4-[(3,5-Difluorophenyl)methyl]piperazin-1-yl}-6-methoxypyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol derivative.
Scientific Research Applications
4-{4-[(3,5-Difluorophenyl)methyl]piperazin-1-yl}-6-methoxypyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{4-[(3,5-Difluorophenyl)methyl]piperazin-1-yl}-6-methoxypyrimidine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 4-{4-[(3,5-Difluorophenyl)methyl]piperazin-1-yl}-6-chloropyrimidine
- 4-{4-[(3,5-Difluorophenyl)methyl]piperazin-1-yl}-6-hydroxypyrimidine
Uniqueness
Compared to similar compounds, 4-{4-[(3,5-Difluorophenyl)methyl]piperazin-1-yl}-6-methoxypyrimidine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C16H18F2N4O |
|---|---|
Molecular Weight |
320.34 g/mol |
IUPAC Name |
4-[4-[(3,5-difluorophenyl)methyl]piperazin-1-yl]-6-methoxypyrimidine |
InChI |
InChI=1S/C16H18F2N4O/c1-23-16-9-15(19-11-20-16)22-4-2-21(3-5-22)10-12-6-13(17)8-14(18)7-12/h6-9,11H,2-5,10H2,1H3 |
InChI Key |
BULYQFLXDVWFCP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=NC(=C1)N2CCN(CC2)CC3=CC(=CC(=C3)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-methylphenyl)-2-{[4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one](/img/structure/B12264232.png)
![4-({4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}methyl)-3-fluorobenzonitrile](/img/structure/B12264244.png)
![2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-5-methoxy-1,3-benzothiazole](/img/structure/B12264249.png)
![1-(4-{3-[Methyl(5-methylpyrimidin-2-yl)amino]piperidine-1-carbonyl}piperidin-1-yl)ethan-1-one](/img/structure/B12264253.png)

![1-{1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperidine-4-carbonyl}-4,4-difluoropiperidine](/img/structure/B12264265.png)
![3-cyclopentyl-1-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}urea](/img/structure/B12264268.png)
![5-methyl-4-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B12264272.png)
![4-(4-{4-[(3-Methylphenyl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine](/img/structure/B12264273.png)
![4,7-Dimethoxy-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]-1,3-benzothiazole](/img/structure/B12264291.png)
![4-bromo-1-({1-[(oxolan-2-yl)methyl]azetidin-3-yl}methyl)-1H-pyrazole](/img/structure/B12264298.png)
![3-({3-[(2-Methylpyridin-4-yl)oxy]azetidin-1-yl}methyl)benzonitrile](/img/structure/B12264302.png)
![N-cyclopropyl-4-[(3,5-difluorophenyl)methyl]morpholine-2-carboxamide](/img/structure/B12264305.png)
![4-methyl-6-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine](/img/structure/B12264311.png)
